molecular formula C12H6Cl4O B12662852 2,3',4,6-Tetrachlorodiphenyl ether CAS No. 727738-55-8

2,3',4,6-Tetrachlorodiphenyl ether

Cat. No.: B12662852
CAS No.: 727738-55-8
M. Wt: 308.0 g/mol
InChI Key: AVSRXQFGVHEINV-UHFFFAOYSA-N
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Description

2,3',4,6-Tetrachlorodiphenyl ether is a useful research compound. Its molecular formula is C12H6Cl4O and its molecular weight is 308.0 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

727738-55-8

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,3,5-trichloro-2-(3-chlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H

InChI Key

AVSRXQFGVHEINV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Environmental Occurrence and Distribution of Tetrachlorodiphenyl Ethers

Detection in Abiotic Environmental Compartments

PCDEs, due to their chemical properties, are known to partition into various environmental compartments, including water, sediment, soil, and air. ontosight.ai Their persistence against degradation means they can remain in the environment for long periods.

Terrestrial Environments (Soil)

In terrestrial systems, 2,3',4,6-Tetrachlorodiphenyl ether is expected to exhibit low mobility. Its strong tendency to bind to organic matter in soil limits its potential to leach into groundwater. The primary sources of soil contamination would likely be atmospheric deposition and the application of contaminated materials like sewage sludge.

General soil monitoring programs for other persistent organic pollutants, such as those conducted in the vicinity of municipal solid waste incinerators for PCDD/Fs, indicate that concentrations can vary based on proximity to sources. nih.gov Although specific data for this compound is scarce, its physicochemical properties suggest it would be persistent in the soil matrix. Interpreting soil test results for nutrients and contaminants is a common practice in environmental science, but specific standardized testing for this compound is not widespread. princeedwardisland.calgseeds.comumass.edu

Atmospheric Presence and Transport

Like other semi-volatile organic compounds, tetrachlorodiphenyl ethers can be subject to atmospheric transport. Lower chlorinated congeners are generally more volatile than their higher chlorinated counterparts. This property allows them to evaporate from contaminated soil or water surfaces and be transported over long distances in the atmosphere, leading to their presence in remote areas far from original sources. This long-range transport is a well-documented phenomenon for many POPs, contributing to their global distribution. ontosight.ai

Global and Regional Distribution Patterns

The global distribution of persistent organic pollutants like PCDEs is a result of their combined persistence and capacity for long-range environmental transport. These compounds have been detected in various environmental media across the globe. While specific regional or global distribution maps for this compound are not detailed in the literature, the patterns observed for the broader PCDE and PCB classes suggest that contamination is widespread, with higher concentrations often found in industrialized and urbanized regions. Studies in diverse locations, such as a tropical lake in Mexico, have provided insights into the movement and bioaccumulation of related compounds like PCBs and PBDEs, highlighting their potential for widespread environmental risk. nih.gov

Occurrence in Biotic Matrices and Food Webs

Due to their lipophilic (fat-loving) nature, PCDEs, including the 2,3',4,6-tetrachloro isomer, are prone to bioaccumulation in living organisms. ontosight.ai This process involves the absorption and concentration of the chemical in an organism's tissues, particularly fatty tissues, at a rate faster than it can be metabolized or excreted.

Aquatic Biota (Fish, Invertebrates)

In aquatic ecosystems, this compound is expected to be taken up by organisms from the surrounding water, sediment, and through their diet. Invertebrates, such as mollusks and crustaceans, can accumulate the compound from contaminated sediment and water. scihub.orgresearchgate.net These invertebrates are then consumed by fish, leading to the transfer and potential biomagnification of the compound up the food chain.

Studies on other organochlorine compounds have shown significant bioaccumulation in fish and invertebrates. scihub.orgresearchgate.netnih.govepa.gov For example, research in the Lagos Lagoon, Nigeria, assessed the levels of various organochlorine pesticides in fish and invertebrates, identifying which compounds were most bioaccumulative. scihub.orgresearchgate.net While these studies did not specifically report on this compound, they confirm the tendency of chlorinated hydrophobic compounds to concentrate in aquatic life. The concentration in an organism is influenced by factors such as the species' feeding habits, fat content, and metabolic capabilities.

Data Tables

Specific, validated concentration data for this compound in various environmental media and biota are not sufficiently available in the reviewed scientific literature to generate meaningful data tables. Monitoring studies tend to focus on other, more prevalent PCDE congeners or report on the total concentration of PCDEs.

Terrestrial Biota (Mammals, Birds, Plants)

Mammals

There is a significant lack of published research specifically quantifying the levels of this compound in the tissues of terrestrial mammals. While the broader class of PCDEs is known to bioaccumulate, specific data for this congener in wildlife such as rodents, deer, or predatory mammals is not available.

Birds

Similarly, studies detailing the concentrations of this compound in the tissues or eggs of terrestrial bird species are not found in the available scientific literature. Research on halogenated contaminants in birds often focuses on the more well-known polybrominated diphenyl ethers (PBDEs) or PCBs.

Plants

The uptake and accumulation of this compound in terrestrial plants have not been a significant focus of environmental research to date. As a result, there is no available data on the concentration of this compound in various plant species.

Data Tables

Due to the lack of specific research findings, no data tables can be generated at this time.

Transformation and Degradation Pathways of Tetrachlorodiphenyl Ethers

Biotransformation Mechanisms

Biotransformation is a critical process that determines the persistence, toxicity, and ultimate fate of chlorinated aromatic compounds like 2,3',4,6-Tetrachlorodiphenyl ether in the environment. These processes are mediated by the enzymatic activities of living organisms, which can alter the chemical structure of the parent compound, often leading to less chlorinated and more polar molecules.

Microbial Degradation Processes

Microorganisms play a pivotal role in the degradation of persistent organic pollutants. Both anaerobic and aerobic bacteria have demonstrated the capacity to transform halogenated aromatic compounds, although the specific pathways and end products differ significantly based on the presence or absence of oxygen and the specific microbial consortia involved.

Under anaerobic conditions, the primary microbial degradation pathway for highly chlorinated compounds is reductive dehalogenation (or dechlorination for chlorinated compounds). epa.gov In this process, microorganisms use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen atoms. This typically results in the formation of lower-chlorinated congeners. nih.gov

Studies on electronic waste-contaminated soil have shown that in the presence of an electron donor like lactate, higher halogenated PCBs and PBDEs can be converted to lower halogenated congeners through anaerobic halorespiration. nih.gov Research on the structurally similar PCB congener, 2,3,5,6-tetrachlorobiphenyl, demonstrated that bacterial enrichment cultures from sediments could reductively dechlorinate it. The primary products were trichloro- and dichlorobiphenyls, with a preferential removal of ortho- and meta-positioned chlorines. nih.gov Similarly, anaerobic microorganisms from Hudson River sediments were found to dechlorinate Aroclor 1242, with chlorine atoms being removed primarily from the meta and para positions. epa.gov

Table 1: Anaerobic Dechlorination Products of a Related Tetrachlorobiphenyl Congener

Parent Compound Dechlorination Position Primary Products Reference
2,3,5,6-Tetrachlorobiphenyl ortho, meta 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl nih.gov

This data pertains to polychlorinated biphenyls (PCBs), which are structurally similar to PCDEs but lack the ether linkage. The degradation pathways for this compound may differ.

In aerobic environments, bacteria typically utilize oxygen-dependent enzymes (oxygenases) to initiate the breakdown of aromatic compounds. For compounds analogous to this compound, such as PBDEs and PCBs, this process often involves the insertion of one or two hydroxyl groups into the aromatic ring.

Studies using PCB-degrading bacteria, such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, have shown they can transform a range of mono- through hexa-brominated diphenyl ethers. nih.gov The extent of this transformation was found to be inversely proportional to the degree of bromination. nih.gov Strain RHA1 was observed to release stoichiometric amounts of bromide, indicating cleavage of the carbon-halogen bond. In contrast, strain LB400 was found to convert a monobrominated diphenyl ether primarily to a hydroxylated metabolite, suggesting the involvement of monooxygenase activity. nih.govnih.gov This initial hydroxylation is a key step that can lead to ring cleavage and further degradation. epa.gov

Table 2: Aerobic Transformation of Polybrominated Diphenyl Ethers (PBDEs) by PCB-Degrading Bacteria

Bacterial Strain Substrate Transformation Products Reference
Rhodococcus jostii RHA1 Mono- to Tetra-BDEs Stoichiometric bromide release nih.gov

This data pertains to polybrominated diphenyl ethers (PBDEs), which share the diphenyl ether structure but are brominated instead of chlorinated. The specific metabolites may vary for this compound.

Fungal Metabolism (e.g., White-Rot Fungi)

White-rot fungi are a group of microorganisms renowned for their ability to degrade lignin (B12514952), a complex and recalcitrant component of wood. They achieve this using a suite of powerful, non-specific extracellular enzymes, including lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases. nih.govmdpi.com Due to their low substrate specificity, these enzymes are also capable of degrading a wide variety of persistent environmental pollutants, including PCBs. nih.govnih.gov

Fungi such as Phanerochaete chrysosporium, Trametes versicolor, and Pleurotus ostreatus have been identified as capable of degrading PCBs. nih.gov The degradation process is often cometabolic, meaning the fungus requires an additional carbon source, like glucose, to sustain growth while producing the necessary enzymes to break down the pollutant. nih.gov The fungal degradation pathway for PCBs is not fully elucidated but is known to involve monohydroxylation of the aromatic rings. nih.gov While direct evidence for this compound is scarce, the enzymatic machinery of white-rot fungi makes them strong candidates for its biotransformation.

Plant-Mediated Metabolism (Phytotransformation)

Plants can absorb, translocate, and metabolize certain organic pollutants from the soil and water, a process known as phytotransformation. Research comparing the fate of PBDEs and PCBs in maize plants revealed that both classes of compounds could be taken up by the roots. nih.gov

Once absorbed, these compounds can undergo metabolism within the plant tissues. For both PBDEs and PCBs, dehalogenation and the rearrangement of halogen atoms were observed, indicating active in-vivo metabolic processes. nih.gov The study noted that PBDEs were generally more susceptible to metabolism in maize than their PCB counterparts with the same degree of halogenation. nih.gov Other studies using plant cell cultures have demonstrated that PCBs can be converted into hydroxylated and dihydroxylated metabolites, which are often subsequently conjugated with sugars or other biomolecules as part of the plant's detoxification process. oup.com

Table 3: Uptake and Translocation of Related Halogenated Compounds in Maize

Compound Class Observation Key Finding Reference
PBDEs Lower translocation factor (stem/root) compared to PCBs. More susceptible to metabolism within the plant than PCBs. nih.gov

This data pertains to PCBs and PBDEs. The specific uptake, translocation, and metabolism of this compound in plants may differ.

Characterization of Biotransformation Products and Metabolites

The biotransformation of this compound and related compounds leads to a variety of metabolic products, depending on the organism and the environmental conditions. The primary metabolites identified from studies on PCDEs and analogous compounds are hydroxylated, methoxylated, and dechlorinated/debrominated products. nih.govnih.gov

Dechlorinated/Debrominated Products : These are characteristic of anaerobic microbial degradation. The stepwise removal of chlorine atoms results in the formation of diphenyl ethers with fewer chlorine substituents than the parent molecule. nih.gov

Hydroxylated Products : These are common metabolites in aerobic microbial, fungal, and plant-based transformations. nih.govnih.govoup.com The introduction of a hydroxyl (-OH) group, catalyzed by oxygenase or peroxidase enzymes, increases the polarity of the molecule. Hydroxylated PCDEs (OH-PCDEs) are a recognized class of metabolites. nih.govnih.gov

Methoxylated Products : Hydroxylated metabolites can sometimes undergo further enzymatic transformation, such as methylation, to form methoxylated (-OCH₃) derivatives. nih.gov These have been observed as metabolites of PCDEs in various organisms.

Table 4: Summary of Biotransformation Products for PCDEs and Related Congeners

Transformation Pathway Organism Type Primary Product Type Example Products (from related compounds) Reference
Anaerobic Reductive Dechlorination Bacteria Lower-chlorinated congeners Dichlorobiphenyls, Trichlorobiphenyls epa.govnih.gov
Aerobic Oxidation Bacteria, Fungi Hydroxylated metabolites Hydroxylated mono-BDE, Monohydroxylated PCBs nih.govnih.gov
Phytotransformation Plants Hydroxylated metabolites Mono- and dihydroxylated PCBs nih.govoup.com

Abiotic Degradation Processes

Abiotic degradation plays a significant role in the transformation of persistent organic pollutants like this compound. These processes primarily include photolytic transformation and chemical degradation reactions such as hydrolysis.

Photolytic transformation, or photolysis, is a process where chemical compounds are broken down by photons. For many chlorinated aromatic compounds, photolysis is a key environmental degradation pathway. While specific research on the photolytic transformation of this compound is limited, studies on related polychlorinated diphenyl ethers and other chlorinated aromatic compounds suggest that it likely undergoes photodegradation.

The primary mechanism of photolytic degradation for chlorinated aromatic compounds is reductive dechlorination. In this process, a carbon-chlorine bond is cleaved, and the chlorine atom is replaced by a hydrogen atom, leading to the formation of a less chlorinated diphenyl ether congener. This process can continue, leading to progressively lower chlorinated diphenyl ethers and eventually to diphenyl ether itself. The energy from ultraviolet (UV) radiation in sunlight is typically sufficient to initiate this reaction.

The position of the chlorine atoms on the diphenyl ether structure can influence the rate and pathway of photodechlorination. For instance, chlorine atoms at the ortho positions are often more susceptible to photolytic cleavage due to steric hindrance that can weaken the C-Cl bond.

It has also been observed in studies of other chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), that the solvent or medium in which the compound is present can influence the degradation products. For example, in hydroxyl-donating solvents, the likelihood of reductive dechlorination is increased.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many organic compounds, hydrolysis can be a significant degradation pathway. However, polychlorinated diphenyl ethers, including this compound, are generally considered to be resistant to hydrolysis under typical environmental conditions.

The ether linkage in diphenyl ethers is relatively stable, and the presence of chlorine atoms on the aromatic rings can further increase the molecule's resistance to chemical attack. Significant hydrolysis of such compounds would likely require extreme conditions of pH or temperature that are not commonly found in the environment. Therefore, hydrolysis is not considered a major abiotic degradation pathway for this compound in the environment.

Factors Influencing Degradation Kinetics and Pathways

The rates and pathways of abiotic degradation processes are not constant and can be influenced by a variety of environmental factors. Understanding these factors is crucial for predicting the environmental persistence and fate of this compound.

Temperature: Temperature can have a significant impact on the rates of chemical reactions, including degradation processes. Generally, an increase in temperature can increase the rate of photolytic degradation by providing more energy to the system. However, the specific influence of temperature on the photolysis of this compound has not been well-documented. For other related compounds, temperature has been shown to affect the rate of microbial degradation, but its direct effect on abiotic processes like photolysis and hydrolysis in environmental settings is less clear.

Redox Conditions: Redox (reduction-oxidation) conditions of the environment can also play a role in the degradation of chlorinated compounds. Reductive dechlorination, a key degradation pathway for many chlorinated organic pollutants, is favored under reducing (anaerobic) conditions. While this is a well-established process in microbial degradation, the influence of redox potential on the abiotic degradation of this compound is not well understood. It is plausible that in anoxic environments, abiotic reductive dechlorination could be facilitated by naturally occurring reducing agents.

The table below summarizes the expected abiotic degradation pathways for this compound based on current knowledge of related compounds.

Degradation ProcessDescriptionExpected Significance for this compound
Photolytic Transformation Degradation by sunlight, primarily through reductive dechlorination.Considered a potentially significant pathway, but specific data for this isomer is lacking.
Chemical Degradation (Hydrolysis) Breakdown of the molecule by reaction with water.Considered to be a minor or insignificant pathway under normal environmental conditions.

Further research is needed to fully elucidate the specific abiotic degradation pathways and kinetics of this compound to accurately assess its environmental fate and risk.

Modeling and Computational Approaches in Tetrachlorodiphenyl Ether Research

Computational modeling serves as a vital tool in predicting the environmental lifecycle and potential biological interactions of chemical compounds. For 2,3',4,6-Tetrachlorodiphenyl ether, a member of the polychlorinated diphenyl ethers (PCDEs) class of compounds, various modeling and computational approaches are employed to forecast its behavior in the environment and its potential for ecotoxicity. These in silico methods are essential for risk assessment, especially when experimental data is scarce.

Conclusion and Future Research Directions in Tetrachlorodiphenyl Ether Studies

Summary of Key Academic Findings and Contributions

Academic research has firmly established that PCDEs, including isomers like 2,3',4,6-Tetrachlorodiphenyl ether, are environmental contaminants. nih.gov Like the more well-known polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-furans (PCDFs), PCDEs are structurally similar and exhibit properties of persistence and a capacity for long-range environmental transport. nih.gov

Key findings from the study of PCDEs, which provide the foundational knowledge for understanding this compound, include:

Environmental Presence: PCDEs have been identified in various environmental matrices, indicating widespread distribution. nih.gov They are recognized for their persistence and potential to bioaccumulate in organisms, leading to biomagnification through the food web. nih.govontosight.aiontosight.ai

Sources: While some PCDEs were used in commercial products like flame retardants, they are also known to be byproducts in the manufacturing of other chemicals and can be formed during combustion processes. nih.govontosight.ai

Toxicological Concerns: Studies on various PCDE congeners have revealed a range of potential adverse health effects, including immunosuppression, endocrine disruption, hepatic oxidative stress, and negative impacts on reproduction and development. nih.govontosight.ai Concerns have been raised that this compound could affect the thyroid, reproductive system, and developmental processes. ontosight.ai

Metabolism and Degradation: Research has shown that PCDEs can be metabolized into other potentially toxic compounds, such as hydroxylated and methoxylated PCDEs. nih.gov Furthermore, they can be transformed into highly toxic polychlorinated dibenzo-p-dioxins and furans through processes like pyrolysis. nih.gov

Table 1: Key Academic Findings for this compound

Finding CategorySummary of Key Findings
Compound Classification Belongs to the class of polychlorinated diphenyl ethers (PCDEs), which are synthetic halogenated aromatic compounds. nih.gov It is structurally similar to PCBs and PCDFs. nih.gov
Chemical Identity Also known as PCDE 69, with the molecular formula C12H6Cl4O. ontosight.aiontosight.aifda.gov
Environmental Behavior Like other PCDEs, it is persistent in the environment and has the potential for bioaccumulation and long-range transport. nih.govontosight.ai
Potential Health Risks Associated with general PCDE toxicities, including potential effects on the thyroid, reproductive system, and developmental processes. nih.govontosight.ai

Identified Research Gaps and Unanswered Questions

Despite the progress made in understanding PCDEs as a class, significant knowledge gaps exist for the specific congener this compound. Research has tended to focus on a limited number of the 209 possible congeners, leaving many, including this one, understudied. nih.gov The unique positioning of the chlorine atoms can significantly influence a congener's physical, chemical, and toxicological properties, meaning that data from other isomers cannot be directly extrapolated with full confidence. ontosight.ai

Key research gaps and unanswered questions include:

Congener-Specific Toxicity Data: There is a lack of specific toxicological data for this compound. The precise mechanisms of its potential toxicity, including its ability to act as an endocrine disruptor, are not well understood. ontosight.ai

Environmental Concentrations and Fate: While PCDEs are known to be widespread, there is limited data on the specific environmental levels, fate, and transport of the 2,3',4,6- isomer in different environmental compartments like air, water, soil, and biota.

Bioaccumulation Factor: The specific bioaccumulation factor (BAF) and biomagnification potential of this congener in various aquatic and terrestrial food webs have not been adequately determined.

Degradation Pathways: The specific biotic and abiotic degradation pathways of this compound, including the rates of degradation and the identity of its breakdown products in the environment, require further investigation.

Human Exposure Levels: The extent of human exposure to this specific congener through various pathways such as diet, inhalation, and dermal contact is largely unknown.

Emerging Research Areas and Priorities

To address the identified knowledge gaps, future research should prioritize a more focused investigation into individual PCDE congeners. For this compound, emerging research areas and priorities should be aligned with modern environmental chemistry and toxicology paradigms.

Table 2: Identified Research Gaps and Future Priorities

Research AreaIdentified GapsFuture Research Priorities
Toxicology Lack of congener-specific toxicity data.Conduct in-vitro and in-vivo studies to determine the specific toxicological profile, including endocrine disruption potential and neurotoxicity.
Environmental Chemistry Limited data on environmental concentrations and fate.Develop and apply advanced analytical methods to quantify this compound in various environmental samples.
Bioaccumulation Unknown bioaccumulation and biomagnification potential.Perform field and laboratory studies to determine the congener-specific bioaccumulation factors in key indicator species.
Degradation Unclear degradation pathways and products.Investigate microbial and photochemical degradation pathways to understand its environmental persistence and the formation of toxic metabolites.
Human Health Unknown human exposure levels and associated risks.Conduct biomonitoring studies to assess human exposure levels and perform risk assessments based on toxicological data.

Interdisciplinary Approaches and Collaborative Research Needs

Addressing the complex challenges posed by this compound requires a concerted effort that transcends traditional disciplinary boundaries. The multifaceted nature of its lifecycle, from potential sources to environmental fate and toxicological impact, necessitates collaborative research.

Environmental Chemistry and Toxicology: Joint studies are essential to link environmental concentrations with biological effects. Toxicologists need accurate exposure data from environmental chemists to design relevant experiments, while findings on toxic mechanisms can help chemists prioritize which environmental matrices and breakdown products to analyze.

Microbiology and Environmental Engineering: Research into the biodegradation of chlorinated compounds, such as the studies on 2,3,4,6-tetrachlorophenol, highlights the potential for bioremediation. nih.gov Collaboration between microbiologists to identify and characterize degrading microorganisms and environmental engineers to design reactor systems or in-situ remediation strategies is crucial.

Computational Chemistry and Data Science: Advanced computational models can help predict the toxicity and environmental behavior of understudied congeners based on their molecular structure. This can help prioritize laboratory research efforts and fill data gaps more efficiently.

Public Health and Regulatory Science: A strong partnership between researchers generating the data and public health officials and regulatory agencies is vital. ontosight.aiontosight.ai This ensures that scientific findings are effectively translated into policy decisions, risk management strategies, and public health advisories to mitigate potential risks associated with exposure.

By fostering these interdisciplinary collaborations, the scientific community can more effectively and efficiently close the existing knowledge gaps and develop a comprehensive understanding of the environmental and health implications of this compound.

Q & A

Q. How do regulatory thresholds for this compound align with its observed ecotoxicological effects?

  • Methodological Answer : Conduct chronic toxicity tests (e.g., OECD Test Guideline 211) on model organisms (e.g., Daphnia magna). Compare effect concentrations (EC₅₀) with environmental monitoring data to refine risk assessments. Incorporate mechanistic data (e.g., EROD induction ) to justify regulatory limits.

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